Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate typically involves the esterification of heptadecanoic acid with 8-((2-hydroxyethyl)amino)octanoic acid. This reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar esterification processes but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced at a large scale with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the formulation of lipid nanoparticles for drug delivery, particularly in mRNA vaccines
Medicine: Investigated for its potential in targeted drug delivery systems and gene therapy
Industry: Utilized in the production of specialized lipids and surfactants
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate involves its incorporation into lipid nanoparticles, which then interact with cell membranes. The compound facilitates the delivery of encapsulated molecules, such as mRNA, into cells by promoting endosomal escape and release into the cytosol. This process is crucial for the effective delivery of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-undecyloxy)hexyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate
- (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate (MC3) .
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate is unique due to its specific structure, which allows it to form stable lipid nanoparticles. This stability is crucial for its effectiveness in drug delivery systems, making it a valuable compound in the development of new therapeutics .
Properties
IUPAC Name |
heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO3/c1-3-5-7-9-12-16-20-26(21-17-13-10-8-6-4-2)31-27(30)22-18-14-11-15-19-23-28-24-25-29/h26,28-29H,3-25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCUIPZUTXISRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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